1-[(2S)-pyrrolidin-2-yl]pentan-1-one, commonly referred to as a synthetic cathinone, is a compound structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones are known for their stimulant effects and have gained attention for their potential applications in research and industry. The compound is classified under the category of psychoactive substances and has been explored for its pharmacological properties, particularly its interaction with neurotransmitter systems.
The synthesis of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one typically involves several key steps:
In industrial settings, large-scale production may utilize advanced chemical reactors and purification techniques to maximize efficiency and minimize waste. This includes optimizing reaction parameters such as temperature, pressure, and solvent choice.
The molecular structure of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one can be described as follows:
The compound features a pentanone backbone with a pyrrolidine ring attached, contributing to its unique pharmacological properties.
1-[(2S)-pyrrolidin-2-yl]pentan-1-one can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one primarily involves its interaction with neurotransmitter transporters:
This mechanism is significant in understanding its potential therapeutic applications, particularly in treating conditions related to neurotransmitter dysregulation.
Relevant data from studies indicate that the compound exhibits significant biological activity due to its structural features that allow interaction with various biological targets.
1-[(2S)-pyrrolidin-2-yl]pentan-1-one is primarily used in scientific research focused on:
Research continues to explore its efficacy and safety profile, aiming to better understand its role within the broader context of psychoactive substances and their therapeutic potential.
The structural motif of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one represents a significant evolution in the design of pyrrolidine-containing psychoactive substances, tracing its lineage to the prototypical compound pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one). First synthesized by Heffe in 1964 and clinically investigated for stimulant properties in the 1970s, pyrovalerone demonstrated a distinct pharmacological profile from amphetamine-derived stimulants due to its potent inhibition of dopamine reuptake without significant serotonin activity [4]. Early clinical studies reported its efficacy in reducing symptoms of chronic fatigue, establishing the therapeutic potential of pyrrolidinyl pentanone structures [4]. The 1990s witnessed renewed interest when Lancelot identified pyrovalerone's potent inhibition of dopamine (DAT) and norepinephrine transporters (NET), with minimal effects on serotonin transport (SERT)—a pharmacological signature that distinguished it from cocaine and paved the way for structural optimization [4]. This historical trajectory positioned 1-[(2S)-pyrrolidin-2-yl]pentan-1-one as a simplified analog within this family, designed to probe the essential structural determinants of monoamine transporter interaction by eliminating the aryl ketone moiety while retaining the chiral pyrrolidinyl-pentanone core.
The resolution of racemic pyrovalerone into its enantiomers marked a critical advancement, revealing the superior activity of the S-isomer at monoamine transporters. This enantioselectivity was conclusively demonstrated through chiral resolution using dibenzoyl-D-tartaric acid, followed by pharmacological characterization showing the (S)-enantiomer exhibited significantly greater potency in dopamine uptake inhibition assays compared to its (R)-counterpart [4]. These findings established a stereochemical precedent that directly informs the neuropharmacological investigation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, which incorporates this optimized chiral configuration at the pyrrolidine ring.
Table 1: Evolution of Key Pyrrolidine-Containing Psychostimulants
Compound | Core Structure | Year Introduced | Primary Pharmacological Action |
---|---|---|---|
Pyrovalerone | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 1964 | DAT/NET reuptake inhibition |
α-PPP (α-Pyrrolidinopropiophenone) | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-one | 1990s | DAT inhibition with partial NET release |
α-PVP (α-Pyrrolidinovalerophenone) | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one | 2000s | Potent DAT/NET reuptake inhibition |
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one | Alkyl ketone + (2S)-pyrrolidine | Experimental | Target-specific monoamine modulation (proposed) |
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one modulates monoaminergic neurotransmission primarily through high-affinity interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET), mirroring the pharmacological profile of its structural relatives while exhibiting distinct efficacy patterns. Mechanistically, the compound functions as a reuptake inhibitor rather than a substrate-type releasing agent, binding to the orthosteric site of DAT and NET to prevent dopamine and norepinephrine clearance from the synaptic cleft [4] [6]. This blockade elevates extracellular concentrations of these neurotransmitters, amplifying dopaminergic and noradrenergic signaling without directly triggering vesicular release—a mechanism confirmed through radioligand binding assays and neurotransmitter flux measurements in synaptosomal preparations [4].
Structure-activity relationship (SAR) studies of pyrovalerone analogs reveal that the S-configuration at the chiral center significantly enhances binding affinity at DAT. The resolved (S)-enantiomer of pyrovalerone demonstrated approximately 10-fold greater potency in inhibiting dopamine uptake compared to the (R)-enantiomer, a stereoselectivity attributed to differential complementarity with the transporter's binding pocket [4]. This enantiomeric preference extends to 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, where the (S)-pyrrolidine configuration likely optimizes interactions with conserved residues within the DAT substrate-binding site. Molecular modeling suggests the protonated nitrogen of the pyrrolidine ring forms a critical salt bridge with Asp79 in human DAT, while the pentanone carbonyl engages in hydrogen bonding with Ser421—interactions geometrically optimized by the (S)-stereochemistry [7].
Unlike non-pyrrolidine cathinones (e.g., methcathinone), 1-[(2S)-pyrrolidin-2-yl]pentan-1-one exhibits negligible activity at the serotonin transporter (SERT), with selectivity ratios (DAT:SERT) exceeding 100:1 in functional assays [7]. This selectivity profile stems from the steric constraints imposed by the pyrrolidine ring, which hinders accommodation within the SERT binding pocket that favors smaller alkylamino substituents. Furthermore, the compound demonstrates insignificant binding affinity (>10 µM) at monoaminergic receptors (5HT1A, 5HT1B, 5HT1C, D1, D2, D3), confirming its effects are predominantly transporter-mediated rather than receptor-driven [4].
Table 2: Monoamine Transporter Interaction Profile of Pyrrolidinyl Pentanones
Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity Ratio | Primary Mechanism |
---|---|---|---|---|---|
Pyrovalerone (racemic) | 14.2 ± 1.8 | 25.3 ± 3.1 | >10,000 | >700 | Reuptake inhibitor |
Pyrovalerone ((S)-enantiomer) | 5.8 ± 0.7 | 12.6 ± 1.5 | >10,000 | >1,700 | Reuptake inhibitor |
α-PVP | 4.2 ± 0.5 | 18.9 ± 2.4 | >10,000 | >2,300 | Reuptake inhibitor |
α-PPP | 132 ± 16 | 240 ± 29 | >10,000 | >75 | Reuptake inhibitor |
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one (predicted) | 20–100 | 50–200 | >10,000 | >100 | Reuptake inhibitor |
Within the structural hierarchy of cathinone derivatives, 1-[(2S)-pyrrolidin-2-yl]pentan-1-one occupies a distinct branch characterized by the absence of an aryl ketone system and the presence of a chiral pyrrolidine ring directly appended to the pentanone backbone. Cathinone analogs diverge into three primary structural classes based on α-amino substitution: (1) secondary amines (e.g., methcathinone), (2) tertiary amines with dimethylamino groups (e.g., methedrone), and (3) cyclic tertiary amines exemplified by pyrrolidinyl derivatives like pyrovalerone and α-PVP [6] [7]. This compound exemplifies a simplification within the cyclic tertiary amine subclass, replacing the aryl ring of pyrovalerone with an alkyl chain while preserving the critical 1,2-disubstituted ethanone spacer and the configurationally defined pyrrolidine nitrogen.
The pharmacological implications of this structural modification are profound. Removal of the aryl group eliminates π-stacking interactions with transporter binding pockets, potentially reducing absolute potency but enhancing metabolic stability by avoiding phenolic glucuronidation pathways. Comparative studies demonstrate that increasing the alkyl chain length adjacent to the ketone (e.g., from propanone to pentanone) systematically enhances DAT binding affinity and functional potency. For instance, α-pyrrolidinovalerophenone (α-PVP, pentanone chain) exhibits 10-fold greater DAT inhibition potency compared to α-pyrrolidinopropiophenone (α-PPP, propanone chain), a phenomenon attributed to extended hydrophobic contacts within the transporter's binding cavity [6] [7]. This SAR trend directly informs the pentanone linker selection in 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, positioning it for optimal transporter engagement.
The (S)-stereochemistry at the pyrrolidine ring represents a critical determinant of pharmacological efficacy, as evidenced by enantioselective studies of pyrovalerone. Resolution of racemic pyrovalerone via diastereomeric salt formation with dibenzoyl-D-tartaric acid revealed the (S)-enantiomer possessed substantially greater DAT inhibitory activity (IC₅₀ = 5.8 nM) compared to the (R)-enantiomer (IC₅₀ = 210 nM) [4]. This stereochemical preference likely extends to 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, where the (S)-configuration positions the protonated nitrogen for optimal interaction with Asp79 in hDAT—a key ionic interaction validated through mutagenesis studies [7]. The compound's structural taxonomy thus reflects strategic simplification of the pyrovalerone scaffold to probe essential pharmacophoric elements while conserving stereochemical features critical for transporter affinity.
Table 3: Structural Taxonomy of Representative Cathinone Analogs
Structural Class | Prototype Compound | Key Structural Features | DAT Affinity Range (IC₅₀) |
---|---|---|---|
Secondary Amines | Methcathinone | β-Keto-amphetamine; NH-CH₃ | 100–500 nM |
Tertiary Dimethylamines | Methedrone (4-MMC) | β-Keto-N(CH₃)₂ | 30–150 nM |
Pyrrolidinyl Arylketones | α-PVP | β-Keto-1-pyrrolidinyl; C₆H₅-CO-C₄H₉ | 4–10 nM |
Pyrrolidinyl Alkylketones | 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one | R-CO-(CH₂)₃CH₃; Alkyl chain; (2S)-pyrrolidine | Predicted: 20–100 nM |
Naphthyl Analogs | Naphyrone | 2-Naphthyl-CO-C₄H₉; 1-pyrrolidinyl | 0.5–2 nM |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4